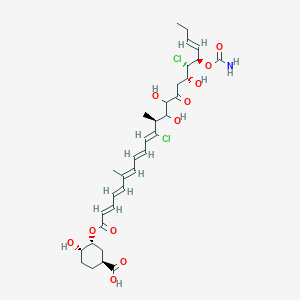
Enacyloxin iia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Enacyloxin iia is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a long aliphatic chain with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the cyclohexane ring, followed by the introduction of the hydroxyl and carboxylic acid groups. The long aliphatic chain with its multiple functional groups is then attached through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production while maintaining the purity and stereochemistry of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Introduction to Enacyloxin IIa
This compound is a polyketide antibiotic that has garnered significant attention due to its potent antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii. Its unique mechanism of action, which involves dual targeting of the ribosomal elongation factor Tu and the ribosome, positions it as a promising candidate for further research and application in combating bacterial infections.
Key Mechanisms:
- Inhibition of EF-Tu : this compound retards the dissociation of EF-Tu-GTP, significantly altering its binding dynamics with aminoacyl-tRNA .
- Ribosomal Interaction : It directly affects the ribosomal A-site, inhibiting the incorporation of amino acids into the growing polypeptide chain .
Antimicrobial Studies
This compound has been extensively studied for its antimicrobial activity. Research indicates that it exhibits a minimum inhibitory concentration (MIC) of 3 μg/ml against Acinetobacter baumannii, highlighting its effectiveness against this challenging pathogen .
Structural and Biochemical Insights
Recent studies have delved into the structural biology of this compound's biosynthesis. The polyketide synthase responsible for its production employs a dual transacylation mechanism that allows for efficient chain release and modification, providing insights into potential biosynthetic engineering applications .
Case Studies and Findings
Potential for Drug Development
The unique properties of this compound suggest several avenues for drug development:
- Analog Production : The relaxed substrate specificity of the biosynthetic enzymes opens up possibilities for creating novel enacyloxin analogs that may enhance efficacy or broaden antimicrobial spectra .
- Combination Therapies : Given its mechanism, combining this compound with other antibiotics could yield synergistic effects against resistant strains.
- Research on Resistance Mechanisms : Understanding how bacteria develop resistance to this compound could inform strategies to mitigate resistance development in clinical settings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact mechanism of action would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.
tert-Butyl Carbamate: A compound used in organic synthesis and as a protecting group for amines.
Uniqueness
What sets this compound apart from similar compounds is its highly complex structure, which includes multiple chiral centers and a variety of functional groups
Eigenschaften
CAS-Nummer |
126518-41-0 |
|---|---|
Molekularformel |
C33H45Cl2NO11 |
Molekulargewicht |
702.6 g/mol |
IUPAC-Name |
(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30?,31?/m1/s1 |
InChI-Schlüssel |
IWBADCVFZDCUTN-RYDLOJRTSA-N |
SMILES |
CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N |
Isomerische SMILES |
CC/C=C/[C@H]([C@H]([C@@H](CC(=O)C(C([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N |
Kanonische SMILES |
CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N |
Synonyme |
enacyloxin IIa ENX IIa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















